

Comparative cost-effectiveness of different diiodopropane isomers in synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Diiodopropane

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A Comparative Guide to Diiodopropane Isomers in Chemical Synthesis

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that balances cost, availability, and synthetic efficiency.

Diiodopropane, a key building block, exists in four structural isomers: 1,1-, 1,2-, 1,3-, and 2,2-diiodopropane. Each isomer presents a unique profile of reactivity and application, leading to significant differences in their cost-effectiveness for specific synthetic goals. This guide provides an objective comparison of these isomers, supported by pricing data, reaction performance metrics, and detailed experimental protocols to inform your synthetic strategy.

Cost and Availability Overview

The commercial availability and cost of diiodopropane isomers are primary determinants of their utility in large-scale synthesis. A survey of major chemical suppliers reveals significant disparities in pricing, with 1,3-diiodopropane being the most accessible and cost-effective isomer. In contrast, the geminal diiodides (1,1- and 2,2-) and the vicinal diiodide (1,2-) are considerably more expensive and often available only upon request, indicating their more specialized applications and complex syntheses.

Table 1: Comparative Cost of Diiodopropane Isomers

Isomer	CAS Number	Typical Price (USD/25g)	Price (USD/mol)	Availability
1,1-Diiodopropane	10250-52-9	Available on Request[1]	-	Limited
1,2-Diiodopropane	598-29-8	Available on Request[2]	-	Limited
1,3-Diiodopropane	627-31-6	\$21 - \$144[3][4][5][6]	\$248 - \$1699	Readily Available
2,2-Diiodopropane	630-13-7	~\$28,000 (extrapolated from 1g price of €238)[7]	~\$330,000	Very Limited

Note: Prices are estimated based on publicly available data from various suppliers (e.g., Apollo Scientific, Sigma-Aldrich, CymitQuimica) and are subject to change. "Available on Request" typically implies a higher cost and longer lead time compared to readily stocked items.

Performance and Synthetic Utility

The structural differences between the isomers dictate their reactivity and primary applications in organic synthesis. The cost-effectiveness of an isomer is therefore intrinsically linked to its performance in the desired transformation.

1,3-Diiodopropane: The Workhorse for Cyclization

1,3-Diiodopropane is the most widely used isomer, primarily serving as a three-carbon electrophile for the construction of four-membered rings through intramolecular cyclization.[8] Its reaction with carbanions, such as those derived from malonic esters, is a classic and reliable method for synthesizing cyclobutane derivatives.[9] As a primary dihalide, it readily undergoes SN2 reactions.

1,1- and 2,2-Diiodopropane: Geminal Isomers for Specialized Applications

The gem-diiodoalkanes, 1,1- and 2,2-diiodopropane, are primarily used when a one-carbon or a substituted one-carbon unit needs to be introduced. Their applications include the formation of carbenes or carbenoids for cyclopropanation reactions (though less common than the Simmons-Smith reaction with diiodomethane) and the introduction of a gem-dimethyl group in the case of 2,2-diiodopropane.^[10] Their high cost, however, makes them suitable mainly for specialized, small-scale syntheses where alternative reagents are not viable.

1,2-Diiodopropane: A Vicinal Dihalide for Elimination Reactions

As a vicinal diiodide, 1,2-diiodopropane is structurally suited for elimination reactions to form propene. It can also be used in the synthesis of other propylene derivatives. Its utility in common synthetic transformations is less pronounced compared to the 1,3-isomer, contributing to its limited availability and higher cost.

Table 2: Performance and Applications of Diiodopropane Isomers

Isomer	Isomer Type	Primary Application	Typical Reaction Type	Reported Yield
1,1-Diiodopropane	Geminal (Primary)	Carbene/Carbenoid Precursor	Cyclopropanation, Olefination	Application-dependent
1,2-Diiodopropane	Vicinal (Secondary)	Elimination Precursor	E2 Elimination	High for elimination
1,3-Diiodopropane	1,3-Dihalide (Primary)	Cyclobutane Synthesis ^[8]	Intramolecular SN2	53-55% (with dihalide) ^[9]
2,2-Diiodopropane	Geminal (Secondary)	gem-Dimethyl Group Installation ^[10]	Cyclopropanation, Radical Reactions	Application-dependent

Featured Experimental Protocol: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate

This protocol details the synthesis of a cyclobutane derivative using the most cost-effective isomer, 1,3-diiodopropane, in a classic malonic ester synthesis. The procedure is adapted from a well-established method reported in Organic Syntheses.[9]

Objective: To synthesize diethyl 1,1-cyclobutanedicarboxylate via the alkylation of diethyl malonate with 1,3-diiodopropane.

Materials:

- Diethyl malonate (1.0 eq)
- 1,3-Diiodopropane (1.0 eq)
- Sodium ethoxide (2.0 eq)
- Absolute ethanol (anhydrous)
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate
- Water

Equipment:

- Three-necked round-bottomed flask
- Mechanical stirrer
- Reflux condenser with drying tube
- Addition funnel
- Heating mantle
- Distillation apparatus

- Separatory funnel

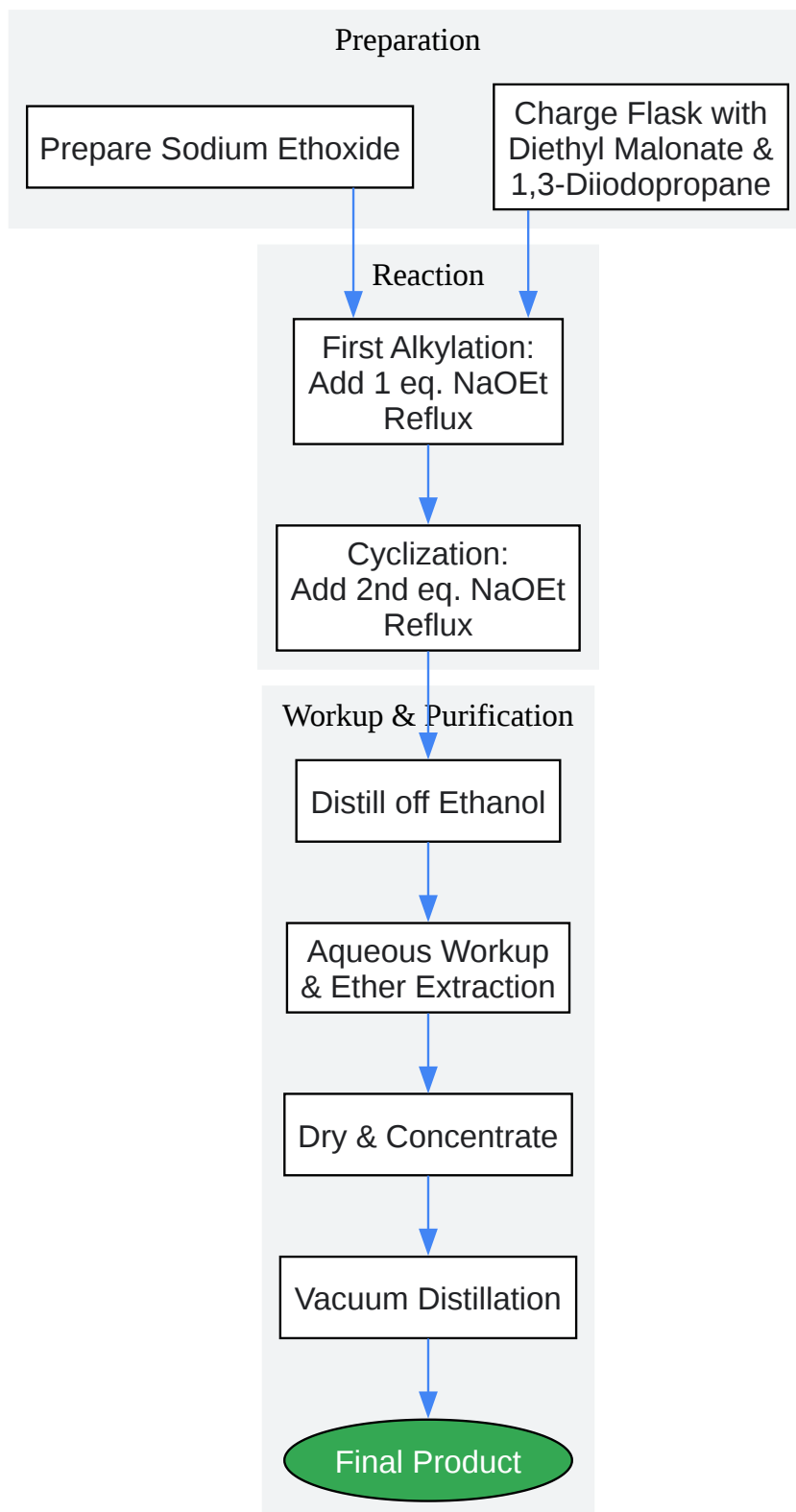
Procedure:

- Preparation of Sodium Ethoxide: In a separate flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (2.0 eq) to absolute ethanol under an inert atmosphere.
- Initial Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and addition funnel, add diethyl malonate (1.0 eq) and 1,3-diiodopropane (1.0 eq) dissolved in absolute ethanol.
- First Alkylation: Heat the mixture to reflux. Slowly add one equivalent of the prepared sodium ethoxide solution via the addition funnel. Maintain reflux for 1-2 hours after the addition is complete.
- Cyclization (Second Alkylation): Slowly add the second equivalent of the sodium ethoxide solution to the refluxing mixture. This will deprotonate the mono-alkylated intermediate, facilitating an intramolecular SN2 reaction to form the cyclobutane ring. Continue to reflux for an additional 2-3 hours to ensure complete reaction.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Remove the ethanol via distillation.
 - To the residue, add cold water to dissolve the sodium iodide salt.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the ether. The crude product can be purified by vacuum distillation to yield diethyl 1,1-cyclobutanedicarboxylate.

Expected Yield: 53-55%.^[9]

Visualizations

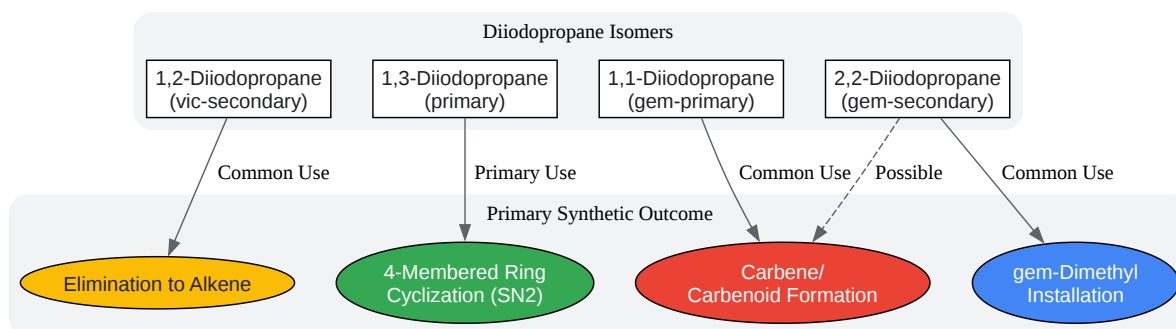
Experimental Workflow



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Workflow for Cyclobutane Synthesis.

Comparative Overview of Diiodopropane Isomers



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Comparison of Isomer Reactivity.

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- To cite this document: BenchChem. [Comparative cost-effectiveness of different diiodopropane isomers in synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076905#comparative-cost-effectiveness-of-different-diiodopropane-isomers-in-synthesis]

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